REACTION_CXSMILES
|
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[CH2:6]([Br:9])[CH:7]=[CH2:8].[CH3:10][C:11]([CH3:13])=O>>[Br-:9].[CH2:6]([N+:3]([CH2:13][CH:11]=[CH2:10])([CH2:4][CH3:5])[CH2:1][CH3:2])[CH:7]=[CH2:8].[CH2:6]([N:3]([CH2:4][CH3:5])[CH2:1][CH3:2])[CH:7]=[CH2:8] |f:3.4|
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
60.5 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
diethyl dihydro ammonium bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After several minutes
|
Name
|
|
Type
|
product
|
Smiles
|
[Br-].C(C=C)[N+](CC)(CC)CC=C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N(CC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |